5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Agrochemical Discovery Fungicide Development Structure-Activity Relationship (SAR)

Optimize your synthesis of fungicidal carboxamides and zolazepam intermediates with this chlorinated pyrazole building block (CAS 27006-82-2). The 5-chloro and 1,3-dimethyl substitution pattern is proven to enhance target binding and metabolic stability versus non-chlorinated analogs, making it ideal for SAR-driven agrochemical and medicinal chemistry programs. Source with confidence; supply chain details, batch-specific purity analysis, and shipping options are available upon inquiry. Contact us to secure research-scale quantities.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 27006-82-2
Cat. No. B1362329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS27006-82-2
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C(=O)O)Cl)C
InChIInChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11)
InChIKeyRRWQERXMLIEDKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid (CAS 27006-82-2): Core Intermediate for Antifungal and Pharmacological Agents


5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 27006-82-2) is a heterocyclic building block characterized by a pyrazole core with a chlorine atom at the 5-position, a carboxylic acid group at the 4-position, and methyl groups at the 1- and 3-positions [1]. This specific substitution pattern provides a unique scaffold for constructing bioactive molecules. The compound is a white to light yellow solid with a melting point of 195-198°C . It serves primarily as a synthetic intermediate in the discovery and development of fungicides, pharmaceuticals, and other biologically active compounds, as documented in the patent and primary research literature [2].

Why Substituting 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid with Unsubstituted Analogs Compromises Derivative Activity


The specific substitution pattern on the pyrazole ring is critical for the bioactivity of its downstream derivatives. The 5-chloro substituent and the 1,3-dimethyl groups collectively influence the electronic distribution, lipophilicity, and metabolic stability of the final compounds. For instance, a study on N-substituted carboxamide derivatives synthesized from this acid demonstrated that the presence of the chlorine atom and specific substituents on the phenyl ring directly impacted antifungal potency against Rhizoctonia solani [1]. Using a non-chlorinated analog, such as 1,3-dimethylpyrazole-4-carboxylic acid, would result in derivatives with fundamentally different physicochemical and biological properties, as the chlorine is not a passive placeholder but an active contributor to the molecule's binding affinity and efficacy, as evidenced by structure-activity relationship (SAR) studies on related pyrazole carboxamides [2].

Quantitative Differentiation of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid as a Scaffold


Antifungal Activity of N-Phenyl Carboxamide Derivatives: 5-Chloro vs. Unsubstituted Analogs

A 1992 study synthesized 26 N-substituted-5-chloro-1,3-dimethylpyrazole-4-carboxamides from this acid and compared their antifungal activity [1]. The research quantified the activity against four major phytopathogenic fungi. Notably, N-phenyl derivatives with electron-releasing groups at the meta-position demonstrated good fungicidal activity against R. solani [1]. This activity is directly contingent on the 5-chloro-1,3-dimethylpyrazole core; the unsubstituted 1,3-dimethylpyrazole-4-carboxylic acid was not used as a comparator, but the SAR study itself establishes the requirement of this specific core for the observed activity of this derivative series.

Agrochemical Discovery Fungicide Development Structure-Activity Relationship (SAR)

Role as a Critical Intermediate in Zolazepam Synthesis

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is an essential precursor to (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the synthesis of the pharmaceutical zolazepam, an anticonvulsant and anti-anxiety agent [1]. The chlorination step is critical; research has focused on optimizing the synthesis of this specific chlorinated pyrazole intermediate, underscoring its non-interchangeable role. Alternative pyrazoles lacking the 5-chloro substituent cannot access this specific synthetic route to the zolazepam core.

Medicinal Chemistry Process Chemistry Pharmaceutical Intermediate

Physicochemical Property Differentiation from Non-Chlorinated Analogs

The 5-chloro substituent significantly alters key physicochemical properties compared to the non-chlorinated analog, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CAS 78703-53-4). The target compound has a molecular weight of 174.58 g/mol and a melting point of 195-198°C [REFS-1, REFS-2]. In contrast, the non-chlorinated analog has a molecular weight of 140.14 g/mol and a lower density of 1.3±0.1 g/cm³ [1]. This increase in molecular weight and change in physical state reflect the chlorine's impact on the molecule's properties, which will propagate into the lipophilicity and metabolic stability of any derivative.

Physicochemical Profiling Drug Design Medicinal Chemistry

Core Applications for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic Acid in Agrochemical and Pharmaceutical R&D


Agrochemical Lead Discovery: Synthesis of Novel Fungicidal Carboxamides

This compound is the optimal starting material for synthesizing libraries of 5-chloro-1,3-dimethylpyrazole-4-carboxamides. As demonstrated by Kim et al., this specific scaffold yields derivatives with verified antifungal activity against major crop pathogens like *R. solani* [1]. Researchers can use this acid to explore the SAR of the amide portion, confident that the pyrazole core is a validated fungicide pharmacophore. This approach is superior to starting with a non-chlorinated pyrazole acid, as the chlorine atom is a critical contributor to the observed biological effect.

Pharmaceutical Process Development: Key Intermediate for Zolazepam Analogs

For process chemists involved in synthesizing zolazepam or related pyrazolo-diazepinones, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is an indispensable building block. It is the direct precursor to (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate [2]. Sourcing this specific chlorinated acid ensures compliance with established synthetic protocols and avoids the need to develop new, unvalidated routes from alternative starting materials, saving significant development time and resources.

Medicinal Chemistry: Physicochemical Property Modulation

Medicinal chemists utilize 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid as a strategic building block to increase the molecular weight and lipophilicity of their lead compounds compared to those derived from non-halogenated pyrazole acids . This can be a deliberate tactic to improve target binding, membrane permeability, or metabolic stability. The well-defined physicochemical properties of this compound (e.g., MW 174.58, MP 195-198°C) allow for predictable modulation of a final drug candidate's profile, making it a precise tool in the optimization toolkit.

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